2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is a complex organic compound that features a thiazole ring, a carbamoyl group, and a nitrobenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzoic acid moiety can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-((3-(5-(Pyridin-2-ylthio)thiazol-2-yl)ureido)methyl)-1H-imidazol-2-yl)benzoic acid
- 2-Methyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
- 4-(4-(5-Methyl-3-(trifluoromethyl)phenyl)-5-thiazolyl)benzoic acid
Uniqueness
2-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9N3O5S |
---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H9N3O5S/c1-6-5-21-12(13-6)14-10(16)9-7(11(17)18)3-2-4-8(9)15(19)20/h2-5H,1H3,(H,17,18)(H,13,14,16) |
InChI Key |
KDVJUXOKBSBORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.